Phenol, 4-[(3-methylcyclopentyl)oxy]-
Description
Phenol, 4-[(3-methylcyclopentyl)oxy]- (CAS: 809236-49-5) is a phenolic compound featuring a hydroxyl group attached to a benzene ring substituted with a 3-methylcyclopentyl ether moiety. The cyclopentyl ring introduces steric bulk and conformational rigidity, while the ether linkage (-O-) may influence electronic properties.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(3-methylcyclopentyl)oxyphenol |
InChI |
InChI=1S/C12H16O2/c1-9-2-5-12(8-9)14-11-6-3-10(13)4-7-11/h3-4,6-7,9,12-13H,2,5,8H2,1H3 |
InChI Key |
IMCAYXFRKBPIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Alkylphenols
Alkylphenols, characterized by alkyl chains attached to phenolic rings, are critical benchmarks for comparison. lists structurally similar alkylphenols, including:
- 4-(3-Methylhexyl)phenol (CAS: 102570-52-5)
- 4-(1,3-Dimethylpentyl)phenol (CAS: 71945-81-8)
Key Differences :
- Branching and Chain Length: The target compound’s 3-methylcyclopentyl group is cyclic and shorter than linear alkyl chains (e.g., hexyl or pentyl substituents), reducing hydrophobicity compared to nonylphenol (CAS: 84852-15-3, a known endocrine disruptor) .
- Steric Effects: Cyclopentyl’s rigid structure may hinder interactions with biological receptors compared to flexible alkyl chains in nonylphenol .
Comparison with Cycloalkyl-Substituted Phenols
Cycloalkyl-substituted phenols exhibit distinct physicochemical behaviors due to ring size and substituent placement:
- 4-(4-Methoxycyclohexyl)phenol (CAS: 1279062-98-4): Features a methoxy group on a cyclohexyl ring, differing in ring size (six-membered vs. five-membered) and substituent (methoxy vs. methyl) .
- 4-tert-Butylphenol TMS Derivative (CAS: 25237-79-0): Incorporates a bulky tert-butyl group and a trimethylsilyl (TMS) protecting group, enhancing steric hindrance and altering reactivity .
Structural Implications :
- Substituent Effects : The methyl group in the target compound provides less electron-donating capacity than methoxy, influencing acidity and solubility .
Functional Group Influence: Ether vs. Other Substituents
The ether linkage in Phenol, 4-[(3-methylcyclopentyl)oxy]- distinguishes it from phenolic compounds with direct substitutions:
- 4-Fluoro-2-(4-methoxybenzyl)phenol (CAS: 1426-54-6): Contains a fluorine atom (electron-withdrawing) and a methoxybenzyl group, increasing acidity (pKa ~8–9) compared to the target compound’s electron-donating cyclopentyloxy group (estimated pKa ~10.5) .
- 4-(Methoxymethyl)phenol (CAS: N/A): A simple ether-substituted phenol with higher water solubility due to a smaller substituent .
Physicochemical Properties and Environmental Impact
A comparative analysis of key properties is summarized below:
Environmental Impact :
- The target compound’s cyclopentyl group may enhance biodegradability compared to persistent branched alkylphenols (e.g., nonylphenol) .
- Cyclic ethers are less studied for endocrine disruption but warrant caution due to structural similarities to alkylphenols .
Preparation Methods
Etherification via Nucleophilic Substitution
The most common approach to prepare phenol ethers like 4-[(3-methylcyclopentyl)oxy]phenol involves nucleophilic substitution reactions where the phenolic oxygen acts as a nucleophile attacking an electrophilic alkyl halide or sulfonate ester derivative of 3-methylcyclopentanol or its equivalents.
- Starting materials: Phenol or substituted phenol and 3-methylcyclopentyl halide (e.g., chloride or bromide).
- Catalysts/Base: Potassium carbonate or other mild bases to deprotonate phenol, enhancing nucleophilicity.
- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or dimethyl sulfoxide (DMSO).
- Temperature: Mild to moderate heating (25–80 °C) for several hours to ensure completion.
This method is supported by similar patent procedures where potassium carbonate is used as a base in anhydrous THF to facilitate nucleophilic substitution, yielding high-purity ether products after filtration and recrystallization.
Catalytic Hydrogenation and Dehalogenation
In cases where halogenated intermediates are involved, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is employed to remove halogens and obtain the ether compound.
- Catalyst: 5–10% Pd/C.
- Solvent: Alcohols such as ethanol or methanol.
- Conditions: Hydrogen pressure 0.2–1.5 MPa, temperature 40–75 °C, reaction time 2–5 hours.
- Post-reaction: Catalyst filtration and solvent evaporation under reduced pressure.
This method is illustrated in the preparation of related phenol derivatives, ensuring high yield and purity.
Detailed Preparation Procedure
Although explicit published procedures for Phenol, 4-[(3-methylcyclopentyl)oxy]- are limited, analogous phenol ether syntheses from related patents and research provide a reliable framework:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of alkyl halide intermediate | 3-Methylcyclopentanol converted to 3-methylcyclopentyl chloride/bromide using thionyl chloride or PBr3 | Ensures active electrophile for substitution |
| 2 | Nucleophilic substitution | Phenol + 3-methylcyclopentyl halide, K2CO3 base, anhydrous THF, 25–40 °C, 5–7 hours | Base deprotonates phenol; reaction monitored by TLC |
| 3 | Workup and purification | Filtration, washing with solvent, recrystallization from isopropanol or ethyl acetate | Removes impurities and unreacted starting materials |
| 4 | Optional catalytic hydrogenation | Pd/C catalyst, ethanol solvent, H2 atmosphere, 50 °C, 3–5 hours | Used if halogenated intermediates require dehalogenation |
Analytical and Research Findings
- Yields: Similar phenol ether syntheses report yields between 80–90% after purification.
- Purity: Confirmed by NMR, IR, and mass spectrometry in analogous compounds, indicating clean substitution without side products.
- Reaction monitoring: Thin-layer chromatography (TLC) and HPLC are standard for tracking reaction progress and purity.
- Solvent effects: Anhydrous conditions and choice of solvent critically influence reaction rate and selectivity.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Condition | Effect on Reaction |
|---|---|---|
| Base | Potassium carbonate (1.5 eq.) | Deprotonates phenol, enhances nucleophilicity |
| Solvent | Anhydrous THF, acetonitrile, DMSO | Polar aprotic solvents favor substitution |
| Temperature | 25–40 °C (substitution), 40–75 °C (hydrogenation) | Moderate heat accelerates reaction without decomposition |
| Reaction time | 5–7 hours (substitution), 2–5 hours (hydrogenation) | Ensures completion and high yield |
| Catalyst (hydrogenation) | Pd/C 5–10% mass ratio | Efficient dehalogenation and reduction |
| Hydrogen pressure | 0.2–1.5 MPa | Facilitates hydrogenation reaction |
Q & A
Q. What are the recommended synthetic routes for 4-[(3-methylcyclopentyl)oxy]phenol, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Williamson ether synthesis. A plausible route involves reacting 4-hydroxyphenol with 3-methylcyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Similar methodologies are exemplified in the synthesis of methoxyphenol derivatives using allyl ether intermediates, where yields of 45–71% are achieved via optimized reaction times (12–24 hours) and stoichiometric ratios (1:1.2 phenol:alkylating agent) .
| Reaction Parameters | Conditions |
|---|---|
| Solvent | DMF or acetone |
| Base | K₂CO₃ or NaH |
| Temperature | 80–100°C |
| Yield Optimization | 1.2:1 molar ratio (alkylating agent:phenol) |
Q. How is the structure of 4-[(3-methylcyclopentyl)oxy]phenol characterized spectroscopically?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR can confirm the ether linkage (δ 4.5–5.0 ppm for the cyclopentyloxy group) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR resolves the quaternary carbon in the cyclopentyl ring (~75 ppm).
- Infrared (IR) Spectroscopy : Stretching vibrations for the phenolic O–H (3200–3600 cm⁻¹) and C–O–C ether bond (1200–1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., m/z calculated for C₁₂H₁₆O₂: 192.115).
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in spectral assignments .
Q. What are the solubility properties of 4-[(3-methylcyclopentyl)oxy]phenol in common solvents?
- Methodological Answer : Analogous phenolic compounds (e.g., 4-chloro-3-methylphenol) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Partition coefficients (logP) can be estimated via HPLC or shake-flask methods. For experimental determination:
- Prepare saturated solutions in solvents (hexane, ethanol, ethyl acetate).
- Analyze via UV-Vis spectroscopy or gravimetric analysis .
Advanced Research Questions
Q. How does steric hindrance from the 3-methylcyclopentyl group influence reactivity in nucleophilic substitutions?
- Methodological Answer : The bulky 3-methylcyclopentyl group reduces accessibility to the phenolic oxygen, slowing electrophilic aromatic substitution. To study this:
- Compare reaction rates with less hindered analogs (e.g., 4-methoxyphenol) under identical conditions.
- Use computational modeling (DFT calculations) to assess steric effects on transition states.
- Monitor progress via GC-MS or LC-MS to quantify intermediates .
Q. What oxidative degradation pathways occur under varying pH conditions?
- Methodological Answer : Oxidative pathways can be studied using:
- Acidic Conditions : H₂O₂ or KMnO₄ to form quinones (monitored via TLC or HPLC).
- Neutral/Basic Conditions : Air oxidation or catalytic metal oxides (e.g., MnO₂) to yield dimerized or carboxylated products.
- Advanced Analytics : LC-HRMS and ²D NMR to identify degradation byproducts. Stability studies should include accelerated aging at 40–60°C .
Q. What in vitro models are suitable for assessing biological activity, and what controls are essential?
- Methodological Answer :
- Antimicrobial Assays : Use E. coli (Gram-negative) and S. aureus (Gram-positive) with positive (ampicillin) and negative (DMSO) controls.
- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293) with IC₅₀ calculations.
- Enzyme Inhibition : Test against cyclooxygenase (COX) or tyrosinase, using enzyme-specific substrates (e.g., L-DOPA for tyrosinase).
Ensure solvent compatibility (e.g., ≤1% DMSO) and triplicate runs for statistical validity .
Q. How can computational methods predict thermal stability and degradation kinetics?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (5–10°C/min in N₂ atmosphere).
- DFT Calculations : Estimate bond dissociation energies (BDEs) for the ether linkage and aromatic ring.
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at room temperature .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Quality Control : Consistent NMR purity thresholds (>95%) and HPLC retention time matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
